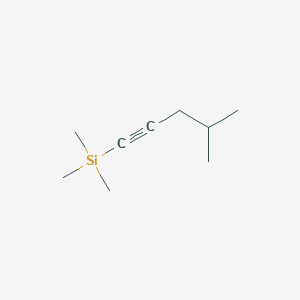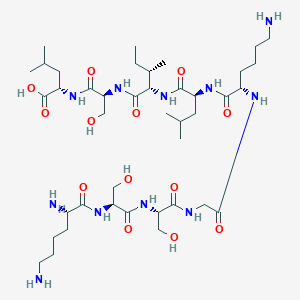
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid is an organic compound with the molecular formula C8H7Cl2NO4. It is a derivative of pyridinecarboxylic acid, characterized by the presence of two chlorine atoms and two methoxy groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid typically involves the chlorination and methoxylation of pyridinecarboxylic acid derivatives. One common method includes the reaction of 3,5-dichloropyridine with methanol in the presence of a base, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing advanced reactors and continuous flow systems to optimize efficiency and minimize waste. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to adhere to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects . The exact pathways and molecular targets vary based on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dichloro-2-pyridinecarboxylic acid
- 2-Pyridinecarboxylic acid, 4-amino-3,6-dichloro-
- 3-Pyridinecarboxylic acid, 4-bromo-2,6-dichloro-5-fluoro-
Comparison
Compared to these similar compounds, 3,5-Dichloro-4,6-dimethoxy-2-pyridinecarboxylic acid is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also enhance its potential biological activity by increasing its ability to interact with biological targets .
Propriétés
Numéro CAS |
176046-80-3 |
|---|---|
Formule moléculaire |
C8H7Cl2NO4 |
Poids moléculaire |
252.05 g/mol |
Nom IUPAC |
3,5-dichloro-4,6-dimethoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7Cl2NO4/c1-14-6-3(9)5(8(12)13)11-7(15-2)4(6)10/h1-2H3,(H,12,13) |
Clé InChI |
NSTOCIMDXNJPDO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=C1Cl)OC)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


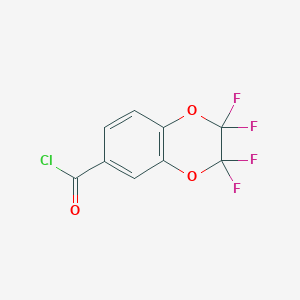
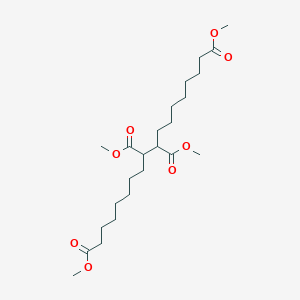

![6-Chloro-5-(phenylselanyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B12560754.png)
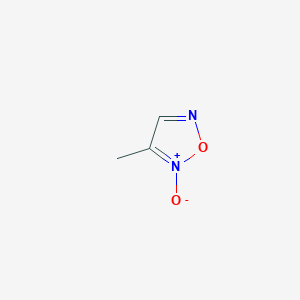
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
![6-Methyl-6-[(phenylsulfanyl)methyl]decan-5-one](/img/structure/B12560770.png)
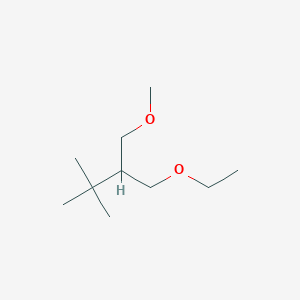
![Acetic acid;2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560801.png)
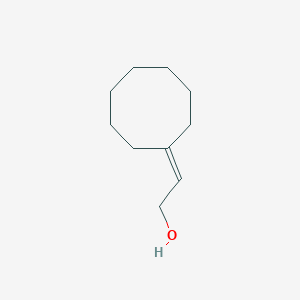
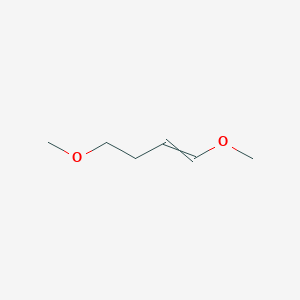
![Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-](/img/structure/B12560820.png)
